

The Synthesis and Discovery of Triphenylene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene, a polycyclic aromatic hydrocarbon (PAH) with a unique, highly symmetric and planar structure, has been a subject of scientific inquiry for over a century. Composed of four fused benzene rings, its discovery and subsequent synthesis marked significant milestones in the field of organic chemistry. This in-depth technical guide provides a comprehensive overview of the core aspects of **triphenylene**, including its historical discovery, key synthetic methodologies with detailed experimental protocols, and a comparative analysis of these methods. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering a foundational understanding of this important molecule and its synthesis.

Discovery and Initial Characterization

Triphenylene was first isolated in 1880 by German chemists H. Schmidt and Gustav Schultz from the pyrolysis products of benzene vapor passed through a red-hot iron tube.[1] Initially mistaken for its isomer chrysene, they later correctly identified it as a new compound.[1] The first definitive chemical synthesis was achieved by Carl Mannich in 1907, who synthesized it from cyclohexanone, confirming its structure.[2] Early characterization of **triphenylene** established its fundamental physical properties.

Table 1: Physical and Spectroscopic Properties of **Triphenylene**



Property	Value	Reference	
Molecular Formula	C18H12	[3]	
Molar Mass	228.29 g/mol	[3]	
Melting Point	198-199 °C	[4]	
Boiling Point	438 °C	[2]	
Solubility	Insoluble in water; Soluble in ethanol, benzene, chloroform	[2]	
¹H NMR (CDCI₃)	δ 8.67 (m, 6H), 7.67 (m, 6H)	[4][5][6]	
¹³ C NMR (CDCl ₃)	δ 129.8, 127.2, 123.3	[4][6]	
UV-Vis (cyclohexane)	λ max = 258 nm (ϵ = 146000 M^{-1} cm ⁻¹)	[7]	
IR (ATR)	3077, 3022, 1497, 1433, 1244, 740 cm ⁻¹	[4]	

Key Synthetic Methodologies

Several synthetic routes to **triphenylene** have been developed since its initial synthesis. The following sections provide detailed experimental protocols for the most significant and widely used methods.

Synthesis from Cyclohexanone (Mannich Synthesis)

This classical two-step synthesis involves the self-condensation of cyclohexanone to form dodecahydrotriphenylene, followed by dehydrogenation to yield triphenylene.[2][6]



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Caption: Workflow for the Mannich synthesis of triphenylene.



Experimental Protocol:

Step 1: Synthesis of Dodecahydrotriphenylene[6]

- To 60 mL (0.58 mol) of dry, freshly distilled cyclohexanone, add 6 g (0.15 mol) of calcined, dry sodium hydroxide.
- Stir the resulting mixture at room temperature for 3 days.
- Add 150 mL of water to the reaction mass with stirring.
- Filter the precipitate, wash with 10% hydrochloric acid and then with water, and dry.
- Add the resulting intermediate without further purification to 40 g of polyphosphoric acid.
- Stir the mixture at 150°C for 2 hours.
- Mix the reaction mass with 100 g of anhydrous sodium sulfate, place it in a Soxhlet apparatus, and continuously extract the product with petroleum ether (boiling point 40-70°C).
- Filter the precipitate, wash with hexane, and dry to yield dodecahydro**triphenylene** (Yield: 52%).

Step 2: Dehydrogenation to **Triphenylene**[6]

- Heat a mixture of 24 g (0.1 mol) of dodecahydrotriphenylene and 4 g of 10% palladium on sibunit catalyst at 300°C for 10 hours in an argon atmosphere.
- The sublimed **triphenylene** product is collected from a cold surface placed above the reaction mixture.
- Mechanically remove the sublimated product from the surface (Yield: 99%).

Synthesis via Trimerization of Benzyne

This method involves the generation of benzyne as a reactive intermediate, which then trimerizes to form **triphenylene**.[1]





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Caption: Reaction pathway for triphenylene synthesis via benzyne trimerization.

Experimental Protocol:[1]

Step 1: Preparation of o-Bromoiodobenzene

- In a 600-mL beaker fitted with a thermometer and mechanical stirrer, place 150 mL of concentrated hydrochloric acid and 55 g (0.32 mole) of o-bromoaniline.
- After brief stirring, add 100 g of ice and surround the beaker with an ice-salt bath.
- Diazotize the solution by the dropwise addition of a solution of 24.3 g (0.35 mole) of sodium nitrite in 100 mL of water with stirring.
- After stirring for 15 minutes, slowly pour the diazotized solution through a glass-wool filter into a solution of 180 g (1.08 moles) of potassium iodide in 600 mL of water.
- After standing overnight, separate the heavy dark oil, wash successively with 10% aqueous sodium hydroxide, water, 5% aqueous sodium bisulfite, and water, and then dry over magnesium sulfate.
- Distill under reduced pressure to give o-bromoiodobenzene as a nearly colorless liquid (b.p. 120–121° at 15 mm). (Yield: 72–83%).

Step 2: Formation of **Triphenylene**

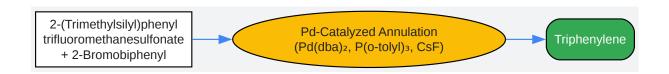
- Fit a 1-L flask with a reflux condenser, dropping funnel, and a sealed mechanical stirrer. Maintain a nitrogen atmosphere in the flask during the entire reaction period.
- In the flask, place 150 mL of anhydrous ether, and add 5.7 g (0.82 gram-atom) of lithium foil.



- Add a solution of 56.6 g (0.2 mole) of o-bromoiodobenzene in 300 mL of anhydrous ether dropwise.
- After the addition is complete, stir the mixture for a further 2 hours.
- Filter the reaction mixture through a sintered-glass funnel and wash the residue with anhydrous ether.
- Evaporate the ethereal solution to give crude **triphenylene**.
- Sublime the crude product at 175–180° and 0.1 mm pressure. Reject the initial sublimate of impure biphenyl.
- The sublimed material can be further purified by recrystallization from a mixture of methylene chloride and pentane to yield colorless crystals (Yield: 53–59%).

Palladium-Catalyzed Annulation of Benzyne

A more modern and efficient method involves the palladium-catalyzed reaction of a benzyne precursor with a biaryl bromide.[4]



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Caption: Simplified workflow for the palladium-catalyzed synthesis of **triphenylene**.

Experimental Protocol:[4]

- To an oven-dried 500 mL round-bottomed flask, add Pd(dba)₂ (431 mg, 0.75 mmol, 5.0 mol %), tri(o-tolyl)phosphine (914 mg, 3.0 mmol, 20 mol %), 2-bromobiphenyl (3.50 g, 15.0 mmol, 1.0 equiv), and cesium fluoride (4.56 g, 30.0 mmol, 2.0 equiv).
- Fit the flask with a rubber septum and evacuate and backfill with argon (3x).
- Add anhydrous acetonitrile (150 mL) via syringe.



- Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (5.41 g, 18.0 mmol, 1.2 equiv) via syringe.
- Fit the flask with a reflux condenser, evacuate and backfill with argon (3x), and then heat in an oil bath at 110 °C for 24 hours under a positive pressure of argon.
- After cooling, quench the reaction with saturated aqueous ammonium chloride (150 mL).
- Extract the mixture with ethyl acetate (3 x 150 mL).
- Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (10% ethyl acetate in hexanes).
- Recrystallize the product from a mixture of methylene chloride and pentane to afford triphenylene as a white crystalline solid (Yield: 76%).

Comparison of Synthetic Methods

The choice of synthetic method for **triphenylene** depends on factors such as desired yield, scale, availability of starting materials, and tolerance for harsh reaction conditions.

Table 2: Comparison of Key **Triphenylene** Synthesis Methods



Method	Starting Materials	Key Reagents /Catalysts	Reaction Condition s	Yield	Advantag es	Disadvant ages
Mannich Synthesis	Cyclohexa none	NaOH, Polyphosp horic acid, Pd catalyst	High temperatur e (150-300 °C)	~51% (overall)	Readily available starting material	Two-step process, harsh conditions
Benzyne Trimerizati on	o- Bromoanili ne	Li, ether	Low temperatur e to reflux	53-59%	One-pot for the final step	Use of organolithi um reagent
Pd- Catalyzed Annulation	2- (Trimethyls ilyl)phenyl trifluoromet hanesulfon ate, 2- Bromobiph enyl	Pd(dba)₂, P(o-tolyl)₃, CsF	110 °C	76%	High yield, milder conditions	More expensive starting materials and catalyst

Conclusion

The synthesis of **triphenylene** has evolved significantly from its discovery in the late 19th century. From the classical Mannich synthesis to modern palladium-catalyzed methods, chemists now have a variety of tools to construct this important polycyclic aromatic hydrocarbon. The choice of a particular synthetic route will be guided by the specific needs of the research or application. This guide provides the necessary technical details to enable researchers to make an informed decision and to successfully synthesize **triphenylene** in the laboratory. The continued interest in **triphenylene** and its derivatives in materials science and medicinal chemistry ensures that the development of new and improved synthetic methodologies will remain an active area of research.

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